Siduron, cis-

Description

BenchChem offers high-quality Siduron, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Siduron, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19123-57-0 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

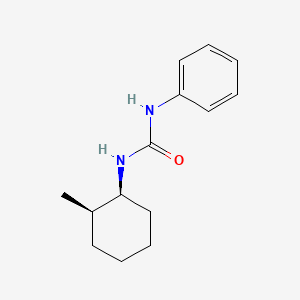

1-[(1S,2R)-2-methylcyclohexyl]-3-phenylurea |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13+/m1/s1 |

InChI Key |

JXVIIQLNUPXOII-YPMHNXCESA-N |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of cis-Siduron in Turfgrass

For Immediate Release

[City, State] – October 24, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of cis-Siduron, a selective pre-emergent herbicide critical to turfgrass management. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its physiological and biochemical interactions within turfgrass species.

Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is distinguished by its selective control of annual grass weeds, such as crabgrass (Digitaria spp.), in newly seeded or established cool-season turfgrasses. Its efficacy lies in its ability to inhibit root growth of susceptible species while exhibiting tolerance in many desirable turfgrass varieties. This document delves into the core mechanisms underpinning this selectivity.

Primary Mechanism of Action: Inhibition of Root Growth

The primary mode of action of cis-Siduron is the potent inhibition of root development in susceptible grass species.[1] Unlike many other substituted urea herbicides that are strong inhibitors of photosynthesis, the phytotoxic symptoms induced by Siduron are primarily associated with the disruption of root growth.[1] This inhibition manifests as stunted primary roots and a significant reduction in the formation of lateral roots, ultimately leading to seedling death as the plant is unable to absorb sufficient water and nutrients.

Experimental Findings on Root and Shoot Growth Inhibition:

While precise IC50 values for root and shoot inhibition across a range of turfgrass species are not extensively documented in publicly available literature, research has demonstrated a clear dose-dependent response. In controlled environment studies, concentrations of Siduron as low as 1 ppm have shown significant inhibitory effects on the root and shoot growth of susceptible species like bermudagrass (Cynodon dactylon).

| Herbicide Concentration | Target Species | Observed Effect on Growth | Reference |

| 1 ppm | Bermudagrass (Cynodon dactylon) | Significant reduction in shoot and root growth | [2] |

| 5 ppm | Bermudagrass (Cynodon dactylon) | Severe reduction in shoot and root growth | [2] |

| 6 lbs/acre | Bermudagrass (Cynodon dactylon) | Injury and growth inhibition | [2] |

| 18 lbs/acre and above | Bermudagrass (Cynodon dactylon) | Prevention of nodal rooting of stolons | [2] |

| Up to 30 lbs/acre | Kentucky Bluegrass (Poa pratensis) | Tolerant, no significant injury observed | [2] |

Table 1: Summary of cis-Siduron Effects on Turfgrass Growth

Secondary Mechanism: Photosystem II Inhibition

While root growth inhibition is the primary mechanism, Siduron, as a phenylurea herbicide, also contributes to the inhibition of photosynthesis. It acts on Photosystem II (PSII) by binding to the D1 protein, thereby blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause cellular damage. However, it is crucial to note that Siduron is considered a less potent inhibitor of photosynthesis compared to other herbicides in its class.

Mitotic Inhibition: A Contributory Factor

The profound impact of Siduron on root development strongly suggests interference with cell division. While detailed quantitative studies on the mitotic index in turfgrass root tips treated with Siduron are limited, the observed stunting of roots with darkened tips is characteristic of herbicides that act as mitotic poisons. This mechanism involves the disruption of microtubule formation, which is essential for chromosome separation during mitosis, leading to an arrest of the cell cycle and cessation of growth in the meristematic regions of the root.

Experimental Protocols

To facilitate further research, this guide outlines detailed methodologies for key experiments.

Protocol 1: Turfgrass Root Growth Inhibition Bioassay

This protocol is adapted from established methods for evaluating herbicide effects on root development.

Objective: To quantify the inhibitory effect of cis-Siduron on the root elongation of turfgrass and weed species.

Materials:

-

cis-Siduron stock solution of known concentration

-

Seeds of desired turfgrass (e.g., Kentucky Bluegrass) and weed species (e.g., Large Crabgrass)

-

Petri dishes with filter paper or germination paper

-

Growth chamber with controlled temperature and light

-

Digital image analysis software

Procedure:

-

Prepare a series of Siduron dilutions from the stock solution to create a concentration gradient (e.g., 0, 0.1, 0.5, 1, 5, 10 ppm).

-

Sterilize turfgrass and weed seeds by briefly immersing them in a 1% sodium hypochlorite solution, followed by thorough rinsing with sterile distilled water.

-

Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding Siduron dilution or control (distilled water).

-

Evenly space a predetermined number of seeds (e.g., 10-20) on the filter paper in each petri dish.

-

Seal the petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

-

After a set incubation period (e.g., 7-14 days), carefully remove the seedlings from the petri dishes.

-

Scan the seedlings at a high resolution.

-

Use digital image analysis software to measure the length of the primary root of each seedling.

-

Calculate the average root length for each treatment and express the inhibition as a percentage of the control.

-

Plot the percentage of inhibition against the Siduron concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Chlorophyll Fluorescence Assay for Photosystem II Inhibition

Objective: To assess the effect of cis-Siduron on the photosynthetic efficiency of turfgrass leaves.

Materials:

-

cis-Siduron solutions of varying concentrations

-

Healthy, mature turfgrass plants

-

A portable chlorophyll fluorometer

-

Leaf clips

Procedure:

-

Treat turfgrass plants with different concentrations of Siduron through soil application or foliar spray.

-

After a specific treatment period, dark-adapt the leaves for at least 30 minutes using leaf clips.

-

Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) of the dark-adapted leaves.

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.

-

Measure the actual quantum yield of PSII (ΦPSII) in light-adapted leaves to assess the photosynthetic activity under normal light conditions.

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Overview of cis-Siduron's uptake and primary mechanisms of action in susceptible plants.

Caption: Experimental workflow for a turfgrass root growth inhibition bioassay.

This technical guide provides a foundational understanding of the mechanism of action of cis-Siduron in turfgrass. Further research is warranted to elucidate the precise molecular targets involved in mitotic inhibition and to develop a more comprehensive quantitative database of its effects on a wider range of turfgrass and weed species.

References

Molecular Targets of cis-Siduron in Root Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Siduron, a phenylurea herbicide, is recognized for its pre-emergent activity, primarily manifesting as potent root growth inhibition. While its herbicidal properties are established, a detailed understanding of its specific molecular targets within plant root cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available scientific information regarding the potential molecular interactions of cis-Siduron, with a focus on its effects on the root cellular architecture. The primary hypothesized target, based on the mode of action of other phenylurea herbicides and the observed phenotype of inhibited root elongation, is the microtubule cytoskeleton. This document outlines the current understanding, presents relevant experimental approaches for further investigation, and provides a framework for future research into the precise molecular mechanisms of cis-Siduron action.

Introduction

Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class, which is absorbed by the roots of germinating seeds.[1][2][3] Unlike many other substituted urea herbicides that primarily target photosynthesis, Siduron's phytotoxic effects are predominantly linked to the inhibition of root growth.[2] Commercial formulations of Siduron are a racemic mixture of its cis and trans isomers.[1] This guide focuses on the cis-isomer and its potential molecular interactions within root cells that lead to the observed phenotype of stunted root development. While direct, conclusive evidence remains scarce in publicly accessible literature, the prevailing hypothesis centers on the disruption of microtubule dynamics, a critical process for cell division and elongation in root meristems.

Hypothesized Molecular Target: Tubulin and Microtubule Dynamics

Several herbicides that induce root growth inhibition exert their effects by interacting with tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal components that play a pivotal role in cell division (by forming the mitotic spindle) and directional cell expansion (by guiding the deposition of cellulose microfibrils in the cell wall). Disruption of microtubule polymerization or depolymerization can lead to arrested cell division and aberrant cell swelling, consistent with the macroscopic symptoms of many root-inhibiting herbicides.

Potential Signaling Pathway Disruption

The inhibition of tubulin polymerization by a xenobiotic agent like cis-Siduron would initiate a cascade of events within the root meristematic cells, ultimately leading to the cessation of root growth. A putative signaling pathway is illustrated below.

Caption: Hypothesized signaling pathway of cis-Siduron-induced root growth inhibition.

Quantitative Data

As of the date of this publication, specific quantitative data on the binding affinity (e.g., Kd, IC50) of cis-Siduron to plant tubulin or its effect on microtubule polymerization rates are not available in the peer-reviewed scientific literature. The generation of such data is a critical next step in validating the hypothesized mechanism of action.

Key Experimental Protocols for Future Research

To elucidate the molecular targets of cis-Siduron, a series of well-established experimental protocols can be employed. The following provides a detailed methodology for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Objective: To determine if cis-Siduron inhibits or enhances the polymerization of plant tubulin in a cell-free system.

Methodology:

-

Tubulin Purification: Isolate tubulin from a plant source (e.g., tobacco BY-2 cells, maize seedlings) using established protocols involving cycles of polymerization and depolymerization.

-

Assay Setup:

-

Reactions are typically performed in a temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence if a fluorescent reporter is used.

-

A standard reaction mixture includes purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA) with GTP (1 mM).

-

Prepare a dilution series of cis-Siduron in the polymerization buffer. A vehicle control (e.g., DMSO) should be included.

-

Positive controls for inhibition (e.g., colchicine, oryzalin) and stabilization (e.g., taxol) should be run in parallel.

-

-

Polymerization Initiation and Monitoring:

-

Keep all reagents on ice to prevent premature polymerization.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to microtubule formation.

-

-

Data Analysis:

-

Plot absorbance/fluorescence versus time to generate polymerization curves.

-

Calculate parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time for nucleation.

-

Determine the IC50 value for cis-Siduron if inhibition is observed.

-

Immunofluorescence Microscopy of Root Meristem Cells

This technique allows for the visualization of the microtubule cytoskeleton within root cells to observe any structural changes induced by cis-Siduron.

Objective: To examine the effect of cis-Siduron on the organization of microtubule arrays (cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts) in root tip cells.

Methodology:

-

Plant Material and Treatment:

-

Germinate and grow seedlings (e.g., Arabidopsis thaliana, maize) in a controlled environment.

-

Treat seedlings with a range of concentrations of cis-Siduron for various durations. Include a vehicle control.

-

-

Fixation and Sectioning:

-

Excise root tips and fix them in a microtubule-stabilizing buffer containing a fixative (e.g., paraformaldehyde).

-

Embed the fixed tissue in a resin (e.g., paraffin or a methacrylate-based resin) and prepare thin sections.

-

-

Immunostaining:

-

Permeabilize the cell walls using enzymes (e.g., cellulase, pectinase).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).

-

Incubate the sections with a primary antibody specific for α-tubulin or β-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mount the sections with an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Visualize the microtubule structures using a confocal or fluorescence microscope.

-

Capture images of different microtubule arrays in various stages of the cell cycle.

-

Analyze images for changes in microtubule organization, density, and orientation.

-

Molecular Docking

Computational modeling can predict the binding affinity and mode of interaction between cis-Siduron and tubulin.

Objective: To computationally model the interaction of cis-Siduron with the three-dimensional structure of plant tubulin to identify potential binding sites and predict binding energy.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain a high-resolution 3D structure of plant tubulin from a protein structure database (e.g., PDB) or generate a homology model if a plant-specific structure is unavailable.

-

Generate a 3D structure of cis-Siduron and optimize its geometry using computational chemistry software.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of cis-Siduron within potential binding sites on the tubulin dimer. Known binding sites for other herbicides (e.g., the colchicine binding site) should be prioritized for investigation.

-

The software will calculate a binding score or energy, which is an estimate of the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses to identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions).

-

Compare the predicted binding site and interactions with those of known tubulin-binding herbicides.

-

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the molecular targets of cis-Siduron.

Caption: Logical workflow for investigating the molecular targets of cis-Siduron.

Conclusion and Future Directions

The current body of evidence strongly suggests that the molecular target of cis-Siduron in root cells is likely tubulin, leading to a disruption of microtubule dynamics and subsequent inhibition of cell division and elongation. However, direct experimental validation is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively identify the molecular targets of cis-Siduron. Future research should focus on generating quantitative binding data, visualizing the in-situ effects on the microtubule cytoskeleton, and validating these findings through genetic approaches. A comprehensive understanding of the molecular mechanism of cis-Siduron will not only advance our knowledge of herbicide action but also provide valuable insights for the development of novel, more effective root-targeted herbicides.

References

- 1. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytoskeleton.com [cytoskeleton.com]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

Unraveling the Inhibitory Mechanism of cis-Siduron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathway inhibited by the herbicide cis-Siduron. While initial classifications suggested an impact on photosynthetic processes, accumulating evidence strongly indicates that the primary mode of action for Siduron, and by extension its cis-isomer, is the disruption of microtubule dynamics, leading to the inhibition of root growth and cell division. This document synthesizes the available data, details relevant experimental protocols, and presents visual representations of the implicated pathways to facilitate a deeper understanding for research and development professionals.

Primary Biochemical Target: Microtubule Assembly

Contrary to some earlier classifications that listed Siduron as a photosystem II inhibitor, the predominant phytotoxic effects observed, namely potent root growth inhibition, align with the mechanism of microtubule-disrupting agents. Herbicides of the phenylurea class, to which Siduron belongs, are known to interfere with the formation and function of microtubules. These cytoskeletal polymers are crucial for essential cellular processes, including cell division (mitosis), cell wall formation, and intracellular transport.

The proposed mechanism of action for cis-Siduron involves its binding to tubulin, the protein subunit that polymerizes to form microtubules. This interaction is thought to inhibit the assembly of tubulin dimers into functional microtubules. The disruption of microtubule dynamics leads to a cascade of cellular consequences, ultimately arresting cell division and elongation, which is most prominently observed in the rapidly growing root tips of susceptible plants.

Logical Relationship of Inhibition

Caption: Logical flow from cis-Siduron binding to tubulin to root growth inhibition.

Quantitative Data

Currently, there is a notable lack of publicly available, peer-reviewed studies that provide specific quantitative data, such as IC50 values, for the inhibition of tubulin polymerization by cis-Siduron. Research in this area has largely focused on the broader effects of the parent compound, Siduron, without distinguishing between its cis and trans isomers. The data presented below is generalized for microtubule-disrupting herbicides of similar classes and should be considered indicative rather than specific to cis-Siduron until further research is conducted.

Table 1: Indicative Inhibitory Concentrations of Microtubule-Disrupting Herbicides

| Herbicide Class | Example Compound | Typical IC50 Range (Tubulin Polymerization) |

| Dinitroanilines | Trifluralin | 1 - 10 µM |

| Phosphoric Amides | Amiprophos-methyl | 0.5 - 5 µM |

| Carbamates | Propham | 10 - 100 µM |

Note: These values are for illustrative purposes and may vary significantly based on the specific compound, plant species, and experimental conditions.

Key Experimental Protocols

To investigate the inhibitory effects of cis-Siduron on microtubule-related processes, several key experimental protocols can be employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time.

Protocol:

-

Tubulin Preparation: Purify tubulin from a relevant plant source (e.g., maize, tobacco BY-2 cells) or use commercially available purified plant tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP).

-

Compound Addition: Add varying concentrations of cis-Siduron (dissolved in a suitable solvent like DMSO) to the reaction mixture. A solvent control (DMSO alone) must be included.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Analysis: Plot the rate and extent of polymerization against the concentration of cis-Siduron to determine the IC50 value.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Plant Root Cells

This technique allows for the direct visualization of microtubule structures within cells treated with the inhibitor.

Principle: Antibodies specific to tubulin are used to label microtubules in fixed and permeabilized plant cells. A fluorescently tagged secondary antibody then allows for visualization of the microtubule network using a fluorescence microscope.

Protocol:

-

Plant Material: Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on agar plates.

-

Treatment: Treat seedlings with various concentrations of cis-Siduron for a defined period.

-

Fixation: Fix root tips in a suitable fixative (e.g., paraformaldehyde in a microtubule-stabilizing buffer).

-

Cell Wall Digestion: Partially digest the cell walls using enzymes like cellulase and pectinase.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunolabeling:

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy: Mount the samples and visualize the microtubule organization using confocal or epifluorescence microscopy.

-

Analysis: Compare the microtubule structures in treated versus control cells, looking for signs of depolymerization, fragmentation, or disorganized arrays.

Signaling Pathway of Microtubule Disruption

Caption: Cellular consequences of cis-Siduron-induced microtubule disruption.

Future Research Directions

To fully elucidate the biochemical pathway inhibited by cis-Siduron, further research is required to:

-

Determine the specific binding site of cis-Siduron on the tubulin dimer.

-

Quantify the binding affinity and inhibitory potency (IC50) of cis-Siduron and compare it to its trans-isomer.

-

Investigate potential off-target effects to confirm that microtubule disruption is the primary mechanism of phytotoxicity.

-

Explore the molecular basis for the selectivity of Siduron towards certain plant species.

Conclusion

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of cis-Siduron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of cis-Siduron, a selective pre-emergence herbicide. While extensive quantitative SAR data for a broad series of cis-Siduron analogs is not widely available in the public domain, this document synthesizes the known biological activity, mechanism of action, and general SAR principles of phenylurea herbicides to provide a framework for future research and development.

Data Presentation: A Framework for SAR Analysis

A comprehensive SAR study of cis-Siduron would involve the synthesis and biological evaluation of a library of analogs. The following table provides a template for the systematic collection and comparison of such data, focusing on modifications to the phenyl and cyclohexyl rings, as well as the urea linkage. The primary endpoint for herbicidal activity in the context of Siduron is the inhibition of root growth.

Table 1: Structure-Activity Relationship Data for cis-Siduron Analogs (Hypothetical Data)

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Cyclohexyl Ring Substitution) | Urea Linkage Modification | Root Growth Inhibition IC50 (µM) |

| cis-Siduron | H | 2-CH₃ | -NH-CO-NH- | [Value] |

| Analogue 1 | 4-Cl | 2-CH₃ | -NH-CO-NH- | [Value] |

| Analogue 2 | 3,4-diCl | 2-CH₃ | -NH-CO-NH- | [Value] |

| Analogue 3 | H | 4-OH | -NH-CO-NH- | [Value] |

| Analogue 4 | H | 2-CH₃ | -NH-CS-NH- (Thiourea) | [Value] |

Note: The IC50 values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and biological evaluation of cis-Siduron and its analogs. These protocols are based on standard procedures for phenylurea herbicides and would require optimization for specific compounds.

Synthesis of cis-Siduron Analogs (General Procedure)

The synthesis of N-aryl-N'-cycloalkylurea derivatives like cis-Siduron typically involves the reaction of a substituted aniline with a corresponding cycloalkyl isocyanate, or by using a phosgene equivalent to couple the amine precursors.

Materials:

-

Substituted aniline

-

cis-2-methylcyclohexylamine

-

Triphosgene or corresponding isocyanate

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Formation of the Isocyanate (if not commercially available): A solution of the desired substituted aniline in an inert solvent like DCM is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base such as triethylamine. The reaction is typically run at reduced temperatures (0 °C) and then allowed to warm to room temperature.

-

Urea Formation: To the solution containing the in situ generated isocyanate, a solution of cis-2-methylcyclohexylamine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cis-Siduron analog.

Root Growth Inhibition Assay

The primary mode of action of Siduron is the inhibition of root growth.[1] A common and effective method for quantifying this is to use a model plant system such as Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Murashige and Skoog (MS) agar plates

-

Test compounds (cis-Siduron and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Growth chamber with controlled light and temperature conditions

-

Image analysis software

Procedure:

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on MS agar plates containing a range of concentrations of the test compounds. A solvent control (e.g., DMSO) is also included.

-

Vernalization and Germination: The plates are typically stratified at 4 °C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22 °C).

-

Root Growth Measurement: After a set period of growth (e.g., 5-7 days), the plates are imaged. The length of the primary root of each seedling is measured using image analysis software.

-

Data Analysis: The root lengths are averaged for each concentration of the test compound. The data is then normalized to the solvent control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of cis-Siduron's structure-activity relationship.

While the precise molecular target of Siduron is not definitively established, it is known to interfere with seedling root growth.[1] This can occur through the disruption of mitosis and cell elongation, processes that are tightly regulated by complex signaling pathways, including plant hormone signaling. Further research is necessary to elucidate the specific biochemical interactions of cis-Siduron that lead to its herbicidal activity.

References

Navigating the Photochemical Fate of cis-Siduron: A Technical Guide to Photostability and Degradation Pathways

Disclaimer: Specific experimental data on the photostability and degradation pathways of cis-Siduron are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on the established photochemical behavior of Siduron's chemical class, the phenylurea herbicides, to inform research and development.

Introduction

Siduron, a selective pre-emergence herbicide, exists as cis- and trans-isomers due to the stereochemistry of its substituted cyclohexyl ring.[1] Understanding the photostability of each isomer, such as cis-Siduron, is critical for evaluating its environmental persistence, efficacy, and potential for forming transformation products with altered biological activity. Phenylurea herbicides are known to undergo photochemical transformations, and while data specific to the cis-isomer of Siduron is scarce, the degradation patterns of related compounds like Diuron and Monuron provide valuable insights.[1][2][3]

Forced degradation studies, including photostability testing, are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods as recommended by guidelines from the International Council for Harmonisation (ICH).[4][5][6] This technical guide outlines the key considerations, experimental protocols, and potential degradation pathways relevant to investigating the photostability of cis-Siduron.

Quantitative Photostability Data

A comprehensive photostability assessment involves quantifying the rate and extent of degradation under controlled light exposure. The following table summarizes key parameters that should be determined.

| Parameter | Symbol | Description | cis-Siduron Data |

| Photodegradation Half-Life | t½ (photo) | Time required for the concentration of the compound to decrease by 50% under specific light conditions. | Data Not Available |

| Quantum Yield | Φ | The efficiency of a photochemical process, expressed as the number of molecules transformed per photon absorbed. | Data Not Available |

| Degradation Rate Constant | k | A constant representing the rate of the degradation reaction, typically following pseudo-first-order kinetics. | Data Not Available |

Experimental Protocols for Photostability Assessment

A robust photostability study requires a well-controlled experimental design. The following protocol is a generalized methodology based on industry best practices and regulatory guidelines like ICH Q1B for conducting forced photostability studies.[6][7]

Materials and Reagents

-

cis-Siduron analytical standard

-

High-purity solvents (e.g., acetonitrile, methanol, water; HPLC or LC-MS grade)

-

Buffers for pH-controlled studies

-

Internal standard (for quantitative analysis)

-

Reagents for control experiments (e.g., hydrogen peroxide for oxidative stress comparison)

Equipment

-

Photostability Chamber: A calibrated chamber equipped with a light source capable of emitting both cool white fluorescent light (similar to D65/ID65 standards) and near-UV light (320-400 nm).[7] The chamber should control temperature and provide total illumination (lux hours) and UV energy (watt hours/m²).

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS).[8][9][10] GC-MS can also be used for identifying certain volatile degradation products.[8]

-

Quartz Cuvettes or Vessels: For solution-state experiments to ensure maximum light transmission.

-

pH Meter and Vortex Mixer

Sample Preparation and Exposure

-

Solution Preparation: Prepare a stock solution of cis-Siduron in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentration (e.g., 10-20 mg/L) in aqueous solution. The use of a co-solvent may be necessary depending on solubility, but its potential for photosensitization should be evaluated.

-

Exposure Setup:

-

Transfer aliquots of the cis-Siduron solution into quartz vessels.

-

Prepare identical "dark control" samples by wrapping the vessels completely in aluminum foil.[6][7] These controls are placed in the photostability chamber alongside the exposed samples to differentiate between thermal and light-induced degradation.

-

Place both sets of samples in the photostability chamber.

-

-

Irradiation: Expose the samples to a controlled light source as specified by ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11]

-

Sampling: Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

Analytical Methodology

-

Chromatographic Separation: Develop a stability-indicating HPLC method capable of separating the parent cis-Siduron peak from all potential degradation products. A C18 column with a gradient elution of water and acetonitrile (or methanol) is a common starting point.

-

Quantification: Use a UV detector (at an appropriate wavelength, e.g., 248 nm) or a mass spectrometer to quantify the decrease in the parent compound's concentration over time.

-

Degradant Identification: Employ LC-MS/MS to obtain mass and fragmentation data for the peaks corresponding to degradation products.[9] This information is crucial for elucidating their structures.

Logical and Signaling Diagrams

Visual diagrams are essential for representing complex relationships and workflows. The following diagrams, created using the DOT language, illustrate a proposed degradation pathway for cis-Siduron and a typical experimental workflow for its analysis.

Potential Degradation Pathways of cis-Siduron

The photochemical degradation of phenylurea herbicides can proceed through several reaction types.[1] The primary pathways often involve modifications to the urea side chain and the aromatic ring. Based on literature for related compounds, the photodegradation of cis-Siduron may involve the following transformations:

-

N-Demethylation: Stepwise loss of the methyl groups from the terminal nitrogen atom of the urea moiety.

-

Oxidation: Oxidation of the N-methyl groups to form N-hydroxymethyl or N-formyl derivatives.

-

Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring.

-

Photo-Fries Rearrangement: An intramolecular rearrangement involving the aromatic ring, though this is more common for unhalogenated phenylureas.[1]

The following diagram illustrates a hypothetical photodegradation pathway for cis-Siduron.

Conclusion and Future Directions

While specific photostability data for cis-Siduron remains a knowledge gap, the established behavior of phenylurea herbicides provides a solid foundation for targeted investigation. Researchers and drug development professionals can use the generalized protocols and hypothetical pathways presented in this guide to design and execute robust photostability studies. Future research should focus on performing these empirical studies to generate quantitative data, confirm the degradation products, and elucidate the precise degradation pathways of cis-Siduron. This will enable a more accurate assessment of its environmental fate and the development of appropriate formulations and handling procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodecomposition of Substituted Phenylureas | Weeds | Cambridge Core [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. q1scientific.com [q1scientific.com]

- 7. 3 Important Photostability Testing Factors [sampled.com]

- 8. ijmr.net.in [ijmr.net.in]

- 9. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of cis-Siduron

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for cis-Siduron, also known as cis-1-(2-methylcyclohexyl)-3-phenylurea. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in tabular format, and process visualizations.

Chemical Synthesis of Siduron

1.1. Reaction Scheme

The overall reaction is as follows:

Phenyl Isocyanate + 2-Methylcyclohexylamine → 1-(2-Methylcyclohexyl)-3-phenylurea (Siduron)

1.2. Experimental Protocol

A general laboratory-scale synthesis protocol is detailed below.

Materials:

-

Phenyl Isocyanate

-

2-Methylcyclohexylamine (as a mixture of cis and trans isomers, or the pure cis-isomer if available)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or dichloromethane)

-

Stirring apparatus

-

Reaction flask with a dropping funnel and a reflux condenser

-

Ice bath

Procedure:

-

In a clean, dry reaction flask, dissolve 2-methylcyclohexylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of phenyl isocyanate dropwise to the stirred amine solution using a dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The product, a mixture of cis- and trans-Siduron, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crude Siduron mixture.

1.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a cis/trans mixture of Siduron.

Purification of cis-Siduron

The primary challenge in obtaining pure cis-Siduron lies in the efficient separation of the cis and trans isomers. The two main techniques for this separation are fractional crystallization and preparative chromatography.

2.1. Fractional Crystallization

Fractional crystallization exploits the differences in solubility between the cis and trans isomers in a particular solvent. For some substituted cyclohexyl compounds, the cis-isomer has been reported to be less soluble than the trans-isomer in ethanol, which can be used as a basis for their separation.

2.1.1. Experimental Protocol for Fractional Crystallization

Materials:

-

Crude Siduron (cis/trans mixture)

-

Ethanol (95% or absolute)

-

Heating apparatus (e.g., hot plate with a water bath)

-

Erlenmeyer flasks

-

Filtration apparatus

Procedure:

-

Dissolve the crude Siduron mixture in a minimum amount of hot ethanol. This is done by adding small portions of hot ethanol to the crude solid in an Erlenmeyer flask with gentle heating and swirling until all the solid has just dissolved.

-

Allow the solution to cool slowly to room temperature. The less soluble cis-isomer should start to crystallize out of the solution. To promote the formation of larger, purer crystals, the cooling process should be gradual.

-

After the solution has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the cis-isomer.

-

Collect the crystals of cis-Siduron by vacuum filtration.

-

The purity of the collected crystals can be assessed by techniques such as NMR spectroscopy or melting point analysis.

-

The process can be repeated (recrystallization) to improve the purity of the cis-isomer.

2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for separating isomers with high resolution. A reversed-phase C18 column is a common choice for the separation of nonpolar to moderately polar organic molecules like Siduron.

2.2.1. Experimental Protocol for Preparative HPLC

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV detector at 254 nm)

-

Preparative reversed-phase C18 column

-

Fraction collector

Mobile Phase:

-

A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The optimal ratio will need to be determined empirically, starting with a gradient or isocratic elution.

Procedure:

-

Dissolve the crude Siduron mixture in a suitable solvent that is compatible with the mobile phase (e.g., a small amount of the mobile phase itself or a stronger solvent like methanol or acetonitrile).

-

Inject the dissolved sample onto the preparative HPLC column.

-

Elute the sample with the chosen mobile phase. The cis and trans isomers will separate based on their differential interactions with the stationary phase.

-

Monitor the elution of the isomers using the detector and collect the fractions corresponding to the cis-Siduron peak.

-

Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure to obtain the purified product.

2.3. Purification Workflow Diagram

Caption: Purification workflows for isolating cis-Siduron.

Quantitative Data

| Parameter | Synthesis of Crude Siduron | Fractional Crystallization | Preparative HPLC |

| Yield | 85-95% (total isomers) | 60-75% (of cis-isomer) | 80-90% (recovery) |

| Purity of cis-Isomer | ~50% (assuming 1:1 ratio) | >95% | >99% |

| Reaction Time | 2-4 hours | - | - |

| Purification Time | - | 4-8 hours (per cycle) | 1-2 hours (per run) |

Characterization of cis-Siduron

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclic compounds. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are typically different for the cis and trans configurations. Generally, the coupling constants for axial-axial proton interactions are larger than those for axial-equatorial or equatorial-equatorial interactions, which can help in assigning the stereochemistry.

This guide provides a foundational understanding of the synthesis and purification of cis-Siduron based on established chemical principles and analogous procedures. Researchers should optimize the described protocols for their specific laboratory conditions and purity requirements.

The Differential Impact of cis-Siduron on Monocot versus Dicot Root Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the herbicidal effects of cis-Siduron, with a specific focus on its differential impact on the root development of monocotyledonous and dicotyledonous plants. While direct comparative studies on cis-Siduron are limited, this document synthesizes existing knowledge on the mode of action of phenylurea herbicides, the fundamental differences in root architecture and physiology between monocots and dicots, and established experimental methodologies to present a comprehensive overview. The guide delves into the molecular mechanisms likely underlying the selective action of cis-Siduron, detailing its probable interference with cell division and microtubule organization in the root apical meristem. Detailed experimental protocols for assessing these effects, quantitative data tables illustrating potential differential responses, and diagrams of implicated signaling pathways are provided to facilitate further research in this area. This document serves as a critical resource for researchers in agronomy, plant science, and herbicide development seeking to understand and exploit the selective phytotoxicity of cis-Siduron.

Introduction to cis-Siduron

Siduron is a selective, pre-emergent herbicide belonging to the phenylurea class. It is primarily used for the control of annual grass weeds (monocots) in newly seeded or established turfgrass, which are also monocots but exhibit tolerance. The active ingredient, 1-(2-methylcyclohexyl)-3-phenylurea, exists as cis and trans isomers, with the cis isomer often exhibiting greater herbicidal activity. Siduron is absorbed by the roots and inhibits plant growth, though the precise molecular mechanisms distinguishing its effects on susceptible monocots versus tolerant monocots and dicots are not fully elucidated.[1] It is understood that like other phenylurea herbicides, Siduron's primary mode of action involves the inhibition of photosynthesis at photosystem II. However, its pre-emergent activity and observed effects on root growth suggest an additional or alternative mechanism, likely involving the disruption of cell division in the root meristem.

Fundamental Differences in Monocot and Dicot Root Systems

The differential response to herbicides like cis-Siduron can often be attributed to the inherent anatomical and developmental differences between monocot and dicot root systems.

Table 1: Key Differences in Monocot and Dicot Root Architecture and Development

| Feature | Monocotyledonous Plants (e.g., Maize, Grasses) | Dicotyledonous Plants (e.g., Soybean, Pea) |

| Root System Type | Fibrous root system originating from the stem base (adventitious roots). | Taproot system with a primary root that gives rise to lateral roots. |

| Primary Root | The embryonic primary root is often short-lived and replaced by adventitious roots. | The primary root is the dominant root and persists throughout the plant's life. |

| Root Apical Meristem (RAM) | Often has a more complex organization with distinct layers of initials for different tissues. | Typically has a simpler organization with a common group of initials. |

| Vascular Arrangement | In the root's central cylinder (stele), xylem and phloem are arranged in a ring. | Xylem is typically located in the center of the stele, often in a star shape, with phloem situated between the arms of the xylem. |

| Lateral Root Initiation | Arises from the pericycle and endodermis. | Arises from the pericycle. |

These fundamental structural differences can influence the uptake, translocation, and ultimate physiological impact of soil-applied herbicides like cis-Siduron.

Inferred Mechanism of Action: Disruption of Mitosis and the Cytoskeleton

While photosystem II inhibition is a known mode of action for phenylurea herbicides, the pre-emergent efficacy of Siduron and its observed effects on root growth strongly suggest interference with cell division. It is hypothesized that cis-Siduron disrupts the formation and organization of microtubules, which are essential components of the cytoskeleton.

Microtubules play a crucial role in:

-

Mitosis: Forming the mitotic spindle necessary for chromosome segregation.

-

Cell Shape: The cortical microtubule array guides the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion.[2][3]

Disruption of microtubule dynamics by cis-Siduron would lead to:

-

Arrest of cell division in the root apical meristem.[4]

-

Abnormal cell swelling as organized cell expansion is compromised.

-

Inhibition of root elongation and lateral root formation.

The differential sensitivity of monocots and dicots to cis-Siduron may stem from subtle differences in their microtubule organizing centers, the dynamics of their cortical microtubule arrays, or the regulation of their cell cycle proteins.[5][6][7]

Hypothetical Quantitative Effects of cis-Siduron on Root Development

The following tables present hypothetical data illustrating the potential differential effects of cis-Siduron on a representative monocot (Maize, Zea mays) and a representative dicot (Pea, Pisum sativum). These tables are intended to serve as a framework for experimental design.

Table 2: Hypothetical Effect of cis-Siduron on Primary Root Elongation

| cis-Siduron Concentration (µM) | Maize Primary Root Length (cm) | Pea Primary Root Length (cm) |

| 0 (Control) | 10.2 ± 0.8 | 12.5 ± 1.1 |

| 1 | 8.5 ± 0.7 | 11.8 ± 0.9 |

| 10 | 4.1 ± 0.5 | 10.2 ± 0.8 |

| 50 | 1.2 ± 0.3 | 7.3 ± 0.6 |

| 100 | 0.5 ± 0.2 | 4.1 ± 0.4 |

Table 3: Hypothetical Effect of cis-Siduron on Lateral Root Density

| cis-Siduron Concentration (µM) | Maize Lateral Root Density (roots/cm) | Pea Lateral Root Density (roots/cm) |

| 0 (Control) | 5.3 ± 0.4 | 3.8 ± 0.3 |

| 1 | 4.2 ± 0.3 | 3.5 ± 0.2 |

| 10 | 1.1 ± 0.2 | 2.1 ± 0.2 |

| 50 | 0.2 ± 0.1 | 0.8 ± 0.1 |

| 100 | 0 | 0.2 ± 0.1 |

Table 4: Hypothetical Effect of cis-Siduron on Mitotic Index in Root Apical Meristems

| cis-Siduron Concentration (µM) | Maize Mitotic Index (%) | Pea Mitotic Index (%) |

| 0 (Control) | 12.5 ± 1.0 | 10.8 ± 0.9 |

| 1 | 10.1 ± 0.8 | 9.9 ± 0.7 |

| 10 | 3.2 ± 0.4 | 6.5 ± 0.5 |

| 50 | 0.5 ± 0.1 | 2.1 ± 0.3 |

| 100 | 0.1 ± 0.1 | 0.8 ± 0.2 |

Experimental Protocols

Protocol for Assessing the Effect of cis-Siduron on Root Growth in Agar Plates

-

Plant Material: Use seeds of a monocot (e.g., Zea mays cv. B73) and a dicot (e.g., Pisum sativum cv. Little Marvel).

-

Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Tween-20 for 10 minutes, and then rinse thoroughly with sterile distilled water (5 times).

-

Germination: Germinate seeds on sterile, moist filter paper in the dark at 25°C for 48-72 hours until the radicle emerges.

-

Treatment Plates: Prepare 0.8% agar plates containing half-strength Murashige and Skoog (MS) medium. Amend the medium with a range of cis-Siduron concentrations (e.g., 0, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is consistent and non-phytotoxic across all treatments, including the control).

-

Incubation: Transfer seedlings of uniform radicle length to the agar plates, placing them vertically. Incubate the plates in a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 25°C).

-

Data Collection: After a set period (e.g., 7 days), scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software (e.g., ImageJ). Calculate lateral root density.

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments and plant types.

Protocol for Microscopic Analysis of Mitotic Index and Cell Morphology

-

Root Tip Collection: Grow seedlings hydroponically in solutions containing different concentrations of cis-Siduron as described above for a shorter duration (e.g., 24-48 hours).

-

Fixation: Excise the apical 1-2 mm of the primary roots and fix them in a suitable fixative (e.g., Farmer's fixative: 3:1 ethanol:acetic acid) for 24 hours at 4°C.

-

Hydrolysis: Rinse the root tips with distilled water and hydrolyze in 1N HCl at 60°C for 10-15 minutes.

-

Staining: Stain the root tips with a suitable chromosome stain (e.g., Schiff's reagent for Feulgen staining or DAPI).

-

Microscopy: Prepare squash mounts of the root tips on a microscope slide. Observe under a light or fluorescence microscope.

-

Mitotic Index Calculation: Count the number of cells in mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in multiple fields of view. Calculate the mitotic index as: (Number of dividing cells / Total number of cells) x 100.

-

Morphological Analysis: Observe and document any abnormalities in cell shape, such as isodiametric swelling, indicative of disrupted cortical microtubule function.

Visualizing Inferred Signaling Pathways and Workflows

Inferred Signaling Pathway of cis-Siduron Action

The following diagram illustrates the hypothesized signaling pathway through which cis-Siduron may inhibit root growth, highlighting its potential interaction with auxin signaling and cell cycle regulation.

Caption: Inferred mechanism of cis-Siduron action on root development.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments to compare the effects of cis-Siduron on monocot and dicot root development.

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. Higher plant cortical microtubule array analyzed in vitro in the presence of the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cortical Microtubule Array: From Dynamics to Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regions of differential cell elongation and mitosis, and root meristem morphology in different tissues of geotropically stimulated maize root apices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional modules in the Arabidopsis core cell cycle binary protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Stigma/Style Cell-Cycle Inhibitor 1, a Regulator of Cell Proliferation, Interacts With a Specific 14-3-3 Protein and Is Degraded During Cell Division [frontiersin.org]

- 7. The SIAMESE family of cell-cycle inhibitors in the response of plants to environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Legacy of a Turfgrass Guardian: The Discovery and History of cis-Siduron as a Herbicide

A deep dive into the origins, synthesis, and biological activity of the selective pre-emergent herbicide, Siduron, with a focus on the cis-isomer's role in turfgrass management.

Introduction

In the landscape of selective herbicides, Siduron holds a unique position, particularly in its application for establishing and maintaining pristine turfgrass. Chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, its ability to control weedy grasses while leaving desirable turf species unharmed has made it an invaluable tool for turf management professionals. This technical guide delves into the discovery and history of Siduron, with a specific focus on the stereochemistry that underpins its selective herbicidal activity. The commercial product is a mixture of cis and trans isomers, and understanding the distinct properties and biological efficacy of the cis-isomer is crucial for its effective and targeted application. This document will explore the historical context of its development, detail its synthesis, elucidate its mechanism of action as a photosystem II inhibitor, and present available data on its herbicidal efficacy.

A Historical Perspective: The Dawn of Substituted Urea Herbicides

The story of Siduron is rooted in the broader history of synthetic herbicide development that burgeoned in the post-World War II era. The discovery of the herbicidal properties of substituted ureas marked a significant milestone in chemical weed control. Scientists at E.I. du Pont de Nemours and Company (DuPont) were at the forefront of this research, exploring the vast chemical space of urea derivatives.

The Chemical Identity of Siduron: A Tale of Two Isomers

Siduron's chemical structure, 1-(2-methylcyclohexyl)-3-phenylurea, possesses a chiral center at the 2-position of the methylcyclohexyl ring. This structural feature gives rise to the existence of two stereoisomers: cis-Siduron and trans-Siduron. In the cis isomer, the methyl group and the phenylurea substituent are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Commercial formulations of Siduron are typically a mixture of these two isomers.

The spatial arrangement of these isomers plays a critical role in their biological activity, a common phenomenon in bioactive molecules where stereochemistry dictates the interaction with target sites.

Synthesis and Experimental Protocols

The synthesis of Siduron generally involves the reaction of 2-methylcyclohexyl isocyanate with aniline. To obtain the specific cis and trans isomers, the synthesis would require stereospecific starting materials or a subsequent separation of the isomeric mixture.

General Synthesis of Siduron

A common synthetic route to produce a mixture of Siduron isomers is as follows:

-

Preparation of 2-Methylcyclohexylamine: This can be achieved through the reduction of 2-methylcyclohexanone oxime or other suitable methods. The resulting product will be a mixture of cis and trans isomers.

-

Phosgenation: The mixture of 2-methylcyclohexylamine isomers is reacted with phosgene (COCl₂) or a phosgene equivalent to form the corresponding 2-methylcyclohexyl isocyanate.

-

Reaction with Aniline: The 2-methylcyclohexyl isocyanate is then reacted with aniline in an inert solvent to yield a mixture of cis- and trans-1-(2-methylcyclohexyl)-3-phenylurea (Siduron).

Experimental Protocol for Isomer Separation (General Approach)

While a specific, publicly available protocol for the preparative separation of Siduron isomers is scarce, general chromatographic techniques can be employed.

-

Objective: To separate the cis and trans isomers of Siduron from a synthesized mixture.

-

Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column.

-

Chiral stationary phase or a suitable reverse-phase column (e.g., C18) capable of resolving geometric isomers.

-

Mobile phase solvents (e.g., acetonitrile, methanol, water).

-

Siduron isomer mixture.

-

Evaporator.

-

-

Methodology:

-

Develop an analytical HPLC method to achieve baseline separation of the cis and trans peaks. This involves screening different columns and mobile phase compositions.

-

Scale up the analytical method to a preparative HPLC system.

-

Inject the Siduron isomer mixture onto the preparative column.

-

Collect the fractions corresponding to the individual cis and trans isomer peaks as they elute from the column.

-

Combine the respective fractions for each isomer.

-

Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified cis and trans isomers.

-

Confirm the purity and identity of the separated isomers using analytical techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

-

Mechanism of Action: Inhibition of Photosystem II

Siduron, like other substituted urea herbicides, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The herbicidal action unfolds as follows:

-

Uptake and Translocation: Siduron is primarily absorbed by the roots of germinating seedlings and is then translocated upwards through the xylem to the shoots and leaves.

-

Binding to the D1 Protein: Within the chloroplasts, Siduron binds to the D1 protein of the PSII complex. This binding occurs at the quinone-binding (Q\textsubscript{B}) site.

-

Inhibition of Electron Transport: By binding to the Q\textsubscript{B} site, Siduron displaces the native plastoquinone molecule, which is the mobile electron carrier. This blockage prevents the flow of electrons from the primary quinone acceptor (Q\textsubscript{A}) to plastoquinone.

-

Cessation of Photosynthesis and Oxidative Stress: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. Furthermore, the blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and protein degradation. This leads to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in susceptible plants.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by Siduron.

Figure 1. Mechanism of Photosystem II inhibition by cis-Siduron.

Quantitative Data on Herbicidal Activity

A critical aspect of understanding Siduron's efficacy is the quantitative comparison of the herbicidal activity of its cis and trans isomers. While comprehensive public data on this specific comparison is limited, the principle of stereospecificity in herbicide action suggests that one isomer is likely more active than the other. The three-dimensional conformation of the herbicide molecule is crucial for a precise fit into the binding pocket of the target protein.

The following table summarizes typical application rates for the commercial Siduron mixture, which provides an indication of its general efficacy.

| Target Weed Species | Application Rate (kg a.i./ha) | Crop Tolerance |

| Crabgrass (Digitaria spp.) | 2.2 - 6.7 | High in established cool-season turfgrasses |

| Foxtail (Setaria spp.) | 2.2 - 6.7 | High in established cool-season turfgrasses |

| Barnyardgrass (Echinochloa crus-galli) | 2.2 - 6.7 | High in established cool-season turfgrasses |

Table 1. General Application Rates and Crop Tolerance of Commercial Siduron.

Experimental Protocol for Determining Herbicidal Efficacy (Greenhouse Bioassay)

-

Objective: To quantify and compare the pre-emergent herbicidal activity of cis-Siduron, trans-Siduron, and a racemic mixture on a target weed species (e.g., large crabgrass, Digitaria sanguinalis).

-

Materials and Reagents:

-

Seeds of the target weed species and a tolerant turfgrass species (e.g., Kentucky bluegrass, Poa pratensis).

-

Pots filled with a standardized soil mix.

-

Purified cis-Siduron and trans-Siduron.

-

A mixture of the isomers.

-

Solvent for herbicide application (e.g., acetone with a surfactant).

-

Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity).

-

-

Methodology:

-

Prepare a range of concentrations for each herbicide treatment (cis-isomer, trans-isomer, and the mixture).

-

Sow a known number of seeds of the target weed and tolerant turfgrass species into separate pots.

-

Apply the different herbicide concentrations to the soil surface of the pots immediately after sowing. An untreated control group should be included.

-

Place the pots in a randomized complete block design within the growth chamber or greenhouse.

-

Water the pots as needed.

-

After a set period (e.g., 21 days), assess the herbicidal effects.

-

Measurements can include:

-

Germination percentage.

-

Shoot and root length.

-

Fresh and dry biomass of the seedlings.

-

-

Calculate the concentration required to cause 50% inhibition of growth (GR₅₀) for each herbicide treatment on the target and non-target species.

-

Statistically analyze the data to determine significant differences in the herbicidal activity between the isomers.

-

The following diagram outlines the experimental workflow for this bioassay.

Figure 2. Experimental workflow for a greenhouse bioassay of Siduron isomers.

Conclusion

The discovery of Siduron as a selective pre-emergent herbicide by DuPont was a significant advancement in turfgrass management. Its unique ability to control annual grassy weeds during the establishment of cool-season turfgrasses is a direct result of its chemical structure and mode of action. The presence of cis and trans isomers due to the substituted cyclohexyl ring is a key feature of this molecule. While the commercial product is a mixture of these isomers, a deeper understanding of the differential herbicidal activity of the cis isomer is fundamental for optimizing its use and developing more effective and sustainable weed management strategies in the future. Further research focusing on the quantitative comparison of the biological activity of the individual isomers would provide invaluable insights for the scientific community and the turfgrass industry.

Methodological & Application

Application Note: Chiral Separation of Siduron Isomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class, used to control annual grass weeds. The molecule possesses a chiral center, and therefore, exists as a pair of enantiomers. While commercial Siduron is typically a racemic mixture, the enantiomers can exhibit different biological activities and degradation rates in the environment. Consequently, a reliable analytical method for the separation and quantification of individual Siduron isomers is crucial for environmental fate studies, toxicological assessments, and the development of potentially more effective and environmentally benign enantiopure formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. This application note details a protocol for the chiral separation of Siduron isomers using a polysaccharide-based CSP.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer on the column, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including many pesticides and herbicides. The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Experimental Protocol

This protocol provides a general framework for the development of a chiral HPLC method for Siduron. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, an autosampler, a column thermostat, and a UV detector is required. A system capable of gradient elution is advantageous for method development.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A good starting point is a cellulose-based column such as:

-

Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent, such as Chiralcel® OD-H).

-

-

Chemicals and Solvents:

-

Siduron analytical standard (racemic mixture)

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Trifluoroacetic acid (TFA) (optional, for acidic mobile phase modifier)

-

Diethylamine (DEA) (optional, for basic mobile phase modifier)

-

-

Sample Preparation:

-

Prepare a stock solution of racemic Siduron at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration of approximately 10-20 µg/mL.

-

2. Chromatographic Conditions (Initial Screening)

A screening approach with different mobile phases is recommended to find the optimal conditions for separation.

-

Column Temperature: 25 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm (based on the UV absorbance of phenylurea herbicides)

-

Injection Volume: 10 µL

Mobile Phase Screening:

It is recommended to screen both normal-phase and polar organic modes.

-

Normal-Phase Screening:

-

Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

-

Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

-

-

Polar Organic Mode Screening:

-

Mobile Phase C: Acetonitrile (100%)

-

Mobile Phase D: Methanol (100%)

-

3. Method Optimization

Based on the initial screening results, further optimization may be required to improve the resolution (Rs) between the enantiomer peaks.

-

Adjusting the Alcohol Modifier Percentage: In normal-phase mode, vary the percentage of the alcohol modifier (IPA or EtOH) in n-hexane (e.g., from 5% to 20%). A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

-

Trying Different Alcohols: If separation is not achieved with IPA or EtOH, other alcohols like n-propanol can be evaluated.

-

Using Additives: For compounds with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

-

Temperature Effects: Varying the column temperature (e.g., between 15 °C and 40 °C) can influence the enantioselectivity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the chiral separation of Siduron isomers based on the proposed method.

Table 1: Chromatographic Parameters for Siduron Enantiomers under Optimized Normal-Phase Conditions.

| Parameter | Value |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

Table 2: Retention Data and Resolution for Siduron Enantiomers.

| Enantiomer | Retention Time (t R ), min | Tailing Factor (T f ) | Resolution (R s ) |

| Enantiomer 1 | 8.52 | 1.1 | - |

| Enantiomer 2 | 10.23 | 1.2 | 2.1 |

Mandatory Visualization

Caption: Experimental workflow for the chiral separation of Siduron isomers by HPLC.

Caption: Logical relationship of chiral recognition leading to separation.

Application Note: Quantification of cis-Siduron in Soil Matrices by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of cis-Siduron in various soil matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for cis-Siduron are not widely published, this protocol has been adapted from established methods for the structurally similar phenylurea herbicide, Diuron.

Introduction

Siduron is a selective pre-emergence herbicide used to control grassy weeds. It exists as cis- and trans-isomers, with the cis-isomer often being of particular interest in environmental fate and toxicological studies.[1] Accurate quantification of cis-Siduron in soil is crucial for understanding its persistence, mobility, and potential environmental impact.[2] This application note details a robust and reliable method for the extraction and analysis of cis-Siduron from soil samples, providing researchers with the necessary tools for environmental monitoring and risk assessment. The methodology is based on techniques proven effective for other phenylurea herbicides, such as Diuron, and is expected to yield comparable performance.[3][4]

Experimental Workflow

Caption: Experimental workflow for the quantification of cis-Siduron in soil.

Materials and Reagents

-

cis-Siduron analytical standard (>95% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Sodium sulfate (anhydrous)

-

Syringe filters (0.45 µm PTFE)

-

Soil samples

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Mechanical shaker

-

Evaporator (e.g., rotary evaporator or nitrogen blow-down)

Detailed Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solution (1000 mg/L): Accurately weigh approximately 10 mg of cis-Siduron analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L).

Sample Preparation and Extraction

-

Soil Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-